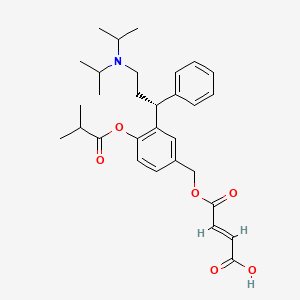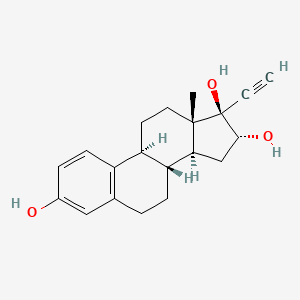
5-O-Benzylbazedoxifene
Vue d'ensemble
Description
5-O-Benzylbazedoxifene is a chemical compound with the molecular formula C37H40N2O3 . It is a derivative of Bazedoxifene, which is a selective estrogen receptor modulator (SERM) used to treat moderate to severe vasomotor symptoms in menopause and osteoporosis .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this compound would typically include its melting point, boiling point, density, and solubility. Unfortunately, specific details about these properties for this compound are not available in the search results .Applications De Recherche Scientifique
Estrogen Receptor Modulation
5-O-Benzylbazedoxifene is primarily researched for its role as a selective estrogen receptor modulator (SERM). It exhibits significant binding affinity to estrogen receptor-alpha, similar to raloxifene, and demonstrates inhibition of estrogen-stimulated cell proliferation. This makes it a promising compound in the treatment of conditions like osteoporosis, while potentially exhibiting fewer uterine and vasomotor effects than other SERMs currently used in clinical practice (Komm et al., 2005).
Anti-Cancer Properties
Bazedoxifene has been noted for its potential in cancer treatment, particularly breast cancer. Studies have found that it does not stimulate proliferation of MCF-7 cells (a type of breast cancer cell line) and inhibits the induced proliferation by 17beta-estradiol, suggesting its efficacy in inhibiting the growth of hormone-independent breast cancer cells (Lewis-Wambi et al., 2011).
Molecular Interaction and Structural Studies
Research into the molecular structure and interactions of this compound has provided insights into its binding mechanisms. Structural investigation and simulation studies suggest that it binds in an antagonistic conformation to the estrogen receptor, similar to other SERMs like bazedoxifene. This understanding aids in the development of novel SERMs and enhances the knowledge of drug-receptor interactions (Singla et al., 2018).
Mécanisme D'action
Target of Action
5-O-Benzylbazedoxifene is a derivative of Bazedoxifene, which is a third-generation selective estrogen receptor modulator (SERM) . The primary target of this compound is the estrogen receptor . The estrogen receptor plays a crucial role in many biological processes, including the regulation of the menstrual cycle, maintenance of pregnancy, and the development of secondary sexual characteristics .
Mode of Action
As a SERM, this compound acts as both an estrogen-receptor agonist and antagonist, depending on the cell and tissue type and target genes . This means it can either activate or inhibit the estrogen receptor, leading to a variety of cellular responses .
Biochemical Pathways
As a serm, it is known to influence the estrogen receptor pathway, which has downstream effects on a variety of biological processes, including cell growth, differentiation, and apoptosis .
Pharmacokinetics
It is known that bazedoxifene, the parent compound, is administered orally .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific tissue and cell type. As a SERM, it can have a variety of effects, ranging from promoting cell growth in some tissues to inhibiting cell growth or inducing apoptosis in others .
Analyse Biochimique
Biochemical Properties
5-O-Benzylbazedoxifene plays a significant role in biochemical reactions by interacting with estrogen receptors. It acts as both an agonist and antagonist, depending on the tissue type and target genes . This compound decreases bone resorption and reduces biochemical markers of bone turnover to premenopausal levels . It interacts with enzymes such as UDP-glucuronosyltransferases, which are involved in its metabolism . These interactions are crucial for its function in regulating bone density and potentially inhibiting cancer cell growth.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to act on estrogen receptors in different tissues, leading to tissue-specific effects . In bone cells, it decreases bone resorption, while in breast tissue, it can act as an antagonist to inhibit cancer cell proliferation . The compound’s ability to modulate gene expression and cellular metabolism makes it a valuable tool in studying hormone-related diseases.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to estrogen receptors, where it can act as an agonist or antagonist . This binding alters the receptor’s conformation, influencing the transcription of target genes. The compound’s interaction with UDP-glucuronosyltransferases leads to its glucuronidation, a key step in its metabolism . These molecular interactions are essential for its therapeutic effects, including the regulation of bone density and inhibition of cancer cell growth.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term efficacy. Studies have shown that it maintains its activity over extended periods, with minimal degradation . Long-term effects on cellular function include sustained inhibition of bone resorption and potential anti-cancer properties . These temporal effects are important for understanding its therapeutic potential and optimizing its use in clinical settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively reduces bone resorption and maintains bone density . Higher doses may lead to adverse effects, including potential toxicity . Studies in animal models have shown that there is a threshold beyond which the compound’s benefits are outweighed by its toxic effects . Understanding these dosage effects is crucial for determining the optimal therapeutic dose.
Metabolic Pathways
This compound is primarily metabolized through glucuronidation by UDP-glucuronosyltransferases . This metabolic pathway leads to the formation of bazedoxifene-4’-glucuronide and bazedoxifene-5-glucuronide . These metabolites are then excreted from the body. The compound’s metabolism does not involve significant cytochrome P450-mediated pathways . Understanding its metabolic pathways is essential for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in target tissues. The compound’s distribution is crucial for its therapeutic effects, as it needs to reach specific tissues to exert its action . Studies have shown that it accumulates in bone and breast tissues, where it can modulate estrogen receptor activity .
Subcellular Localization
The subcellular localization of this compound is influenced by its structure and interactions with cellular components . It is primarily localized in the nucleus, where it binds to estrogen receptors and influences gene transcription . The compound’s localization is directed by specific targeting signals and post-translational modifications . Understanding its subcellular localization is important for elucidating its mechanism of action and optimizing its therapeutic use.
Propriétés
IUPAC Name |
4-[1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-3-methyl-5-phenylmethoxyindol-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H40N2O3/c1-28-35-25-34(42-27-30-9-5-4-6-10-30)19-20-36(35)39(37(28)31-13-15-32(40)16-14-31)26-29-11-17-33(18-12-29)41-24-23-38-21-7-2-3-8-22-38/h4-6,9-20,25,40H,2-3,7-8,21-24,26-27H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCBNSZDKAPTTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)OCC3=CC=CC=C3)CC4=CC=C(C=C4)OCCN5CCCCCC5)C6=CC=C(C=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H40N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801109964 | |
| Record name | 4-[1-[[4-[2-(Hexahydro-1H-azepin-1-yl)ethoxy]phenyl]methyl]-3-methyl-5-(phenylmethoxy)-1H-indol-2-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801109964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328933-58-0 | |
| Record name | 4-[1-[[4-[2-(Hexahydro-1H-azepin-1-yl)ethoxy]phenyl]methyl]-3-methyl-5-(phenylmethoxy)-1H-indol-2-yl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=328933-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[1-[[4-[2-(Hexahydro-1H-azepin-1-yl)ethoxy]phenyl]methyl]-3-methyl-5-(phenylmethoxy)-1H-indol-2-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801109964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-{[(2-methylpropanoyl)oxy]methyl}phenyl 2-methylpropanoate](/img/structure/B601966.png)








